N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine involves multiple steps, starting from acyclic starting materials. The process typically includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Specific reaction conditions, such as the use of ammonium thiocyanates and benzylidene acetones, are crucial for the successful synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ammonium thiocyanates, benzylidene acetones, and methylsulfonyl compounds . Reaction conditions such as temperature, solvent, and reaction time play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various substituted pyrimidine derivatives with potential biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing novel heterocyclic compounds with potential biological activities . In biology and medicine, this compound is investigated for its potential as an antitrypanosomal and antiplasmodial agent . Additionally, it has applications in the development of new drugs and therapeutic agents due to its unique chemical structure and properties .
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its potential use as an antitrypanosomal and antiplasmodial agent . The compound’s ability to interfere with cellular processes and pathways makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine include other pyrimidine derivatives such as 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine and various pyrimido [4,5-d]pyrimidine derivatives .
Uniqueness: this compound stands out due to its unique chemical structure, which includes a cyclopropyl group and a hydrazinyl moiety.
Eigenschaften
Molekularformel |
C8H13N5 |
---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N5/c1-5-4-7(11-6-2-3-6)12-8(10-5)13-9/h4,6H,2-3,9H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
AQGLPRWDWHTLNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NN)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.